molecular formula C12H10O3 B13940772 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester CAS No. 54966-47-1

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester

Cat. No.: B13940772
CAS No.: 54966-47-1
M. Wt: 202.21 g/mol
InChI Key: XGUAEEGZGYIHBV-UHFFFAOYSA-N
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Description

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is an organic compound with the molecular formula C12H10O3 It is a derivative of butynoic acid, characterized by the presence of a phenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester typically involves the esterification of 4-oxo-4-phenyl-2-butynoic acid. One common method is the reaction of 4-oxo-4-phenyl-2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene.

    Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-phenylbutanoic acid, while reduction could produce 4-phenylbut-2-yn-1-ol.

Scientific Research Applications

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
  • 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
  • Ethyl 2-oxo-4-phenylbutyrate

Uniqueness

2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenyl-substituted butynoic acid backbone

Properties

CAS No.

54966-47-1

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl 4-oxo-4-phenylbut-2-ynoate

InChI

InChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

XGUAEEGZGYIHBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(=O)C1=CC=CC=C1

Origin of Product

United States

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